Ring‑Contracted Acridan Core versus Dibenzazepine Core: A Structural Class Distinction with Analytical Consequences
9‑HMCA is the only major carbamazepine metabolite that undergoes azepine ring contraction to form an acridan (dihydroacridine) core, whereas CBZ‑E and trans‑CBZ‑diol retain the dibenzazepine skeleton characteristic of the parent drug [1]. This structural rearrangement is confirmed by LC‑MS comparison with an authentic synthetic sample [1]. The acridan nucleus imparts distinct UV absorption, retention on reversed‑phase columns, and mass spectrometric fragmentation patterns relative to the dibenzazepine metabolites, making 9‑HMCA uniquely identifiable and necessitating a dedicated reference standard for accurate quantification [1][2].
| Evidence Dimension | Core heterocyclic scaffold |
|---|---|
| Target Compound Data | Acridan (9,10‑dihydroacridine) core formed by ring contraction of the azepine ring |
| Comparator Or Baseline | CBZ‑E and trans‑CBZ‑diol retain dibenzazepine core |
| Quantified Difference | Qualitative structural class difference; no quantitative measure applicable |
| Conditions | Metabolic transformation in humans following carbamazepine administration |
Why This Matters
A dedicated 9‑HMCA reference standard is required for correct chromatographic peak assignment and MS identification because its acridan scaffold produces signals that differ from those of dibenzazepine metabolites.
- [1] Eto S, Noda H, Noda A. 9‑Hydroxymethyl‑10‑carbamoylacridan in human serum is one of the major metabolites of carbamazepine. Biol Pharm Bull. 1995;18(6):926‑928. doi:10.1248/bpb.18.926 View Source
- [2] Wad N, Guenat C, Krämer G. Carbamazepine: detection of another metabolite in serum, 9‑hydroxymethyl‑10‑carbamoyl acridan. Ther Drug Monit. 1997;19(3):314‑317. doi:10.1097/00007691‑199706000‑00012 View Source
